molecular formula C19H21N3O3S B10934441 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10934441
M. Wt: 371.5 g/mol
InChI Key: OFIYQAGNLNVMKU-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide is a complex organic compound that features a pyrazole ring, a naphthalene sulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The naphthalene sulfonyl group is then introduced through a sulfonation reaction, and the final step involves the coupling of the pyrazole and naphthalene sulfonyl intermediates with a propanamide derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene sulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide
  • N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(phenylsulfonyl)propanamide
  • N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(naphthalen-1-ylsulfonyl)propanamide

Uniqueness

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene sulfonyl group, in particular, may enhance its stability and binding affinity compared to similar compounds .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C19H21N3O3S/c1-2-22-11-9-17(21-22)14-20-19(23)10-12-26(24,25)18-8-7-15-5-3-4-6-16(15)13-18/h3-9,11,13H,2,10,12,14H2,1H3,(H,20,23)

InChI Key

OFIYQAGNLNVMKU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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